4-Hydroxyphenylacetic acid 4-Hydroxyphenylacetic acid 4-hydroxyphenylacetic acid is a monocarboxylic acid that is acetic acid in which one of the methyl hydrogens is substituted by a 4-hydroxyphenyl group. It has a role as a plant metabolite, a fungal metabolite, a human metabolite and a mouse metabolite. It is a monocarboxylic acid and a member of phenols. It is functionally related to an acetic acid. It is a conjugate acid of a 4-hydroxyphenylacetate.
4-Hydroxyphenylacetic acid is a natural product found in Epichloe typhina, Oenothera glazioviana, and other organisms with data available.
4-Hydroxyphenylacetic acid is a metabolite found in or produced by Saccharomyces cerevisiae.
Brand Name: Vulcanchem
CAS No.: 156-38-7
VCID: VC21339107
InChI: InChI=1S/C8H8O3/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4,9H,5H2,(H,10,11)
SMILES: C1=CC(=CC=C1CC(=O)O)O
Molecular Formula: C8H8O3
Molecular Weight: 152.15 g/mol

4-Hydroxyphenylacetic acid

CAS No.: 156-38-7

Cat. No.: VC21339107

Molecular Formula: C8H8O3

Molecular Weight: 152.15 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

4-Hydroxyphenylacetic acid - 156-38-7

CAS No. 156-38-7
Molecular Formula C8H8O3
Molecular Weight 152.15 g/mol
IUPAC Name 2-(4-hydroxyphenyl)acetic acid
Standard InChI InChI=1S/C8H8O3/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4,9H,5H2,(H,10,11)
Standard InChI Key XQXPVVBIMDBYFF-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CC(=O)O)O
Canonical SMILES C1=CC(=CC=C1CC(=O)O)O
Appearance Light Beige Solid
Melting Point 148 - 150 °C

Chemical Structure and Properties

4-Hydroxyphenylacetic acid is an organic compound derived from phenylacetic acid with a hydroxyl group at the para position. The compound exists naturally in the human body as a metabolite, with normal circulating levels in rat plasma reported at approximately 410 ng/mL (2.7 μmol/L) . As a microbial metabolite of polyphenols, 4-HPA represents an important bioactive compound that contributes to the health benefits associated with polyphenol consumption. Unlike some phenolic compounds, 4-HPA has been demonstrated to be a relatively poor direct scavenger of free radicals, suggesting its biological activities primarily stem from modulation of endogenous cellular pathways rather than direct antioxidant effects .

Biological Activities and Mechanisms of Action

Modulation of Oxidative Stress Pathways

One of the primary mechanisms through which 4-HPA exerts its biological effects is by enhancing the body's endogenous antioxidant defense systems. Research has shown that 4-HPA significantly influences multiple antioxidant enzymes and pathways:

Nrf2 Activation

4-HPA has been demonstrated to stimulate the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of cellular antioxidant responses . In experimental models of acetaminophen (APAP)-induced liver injury, pretreatment with 4-HPA induced upregulation of nuclear Nrf2 expression and mRNA levels in a dose-dependent manner . This activation of Nrf2 is particularly significant as Nrf2-null mice have shown increased susceptibility to APAP-induced liver injury, confirming the protective role of this pathway .

Enhancement of Antioxidant Enzymes

Administration of 4-HPA has been shown to normalize the concentration of critical antioxidant enzymes including:

  • Glutathione (GSH)

  • Catalase (CAT)

  • Glutathione peroxidase (GPx)

  • Superoxide dismutase (SOD)

In APAP-induced liver injury models, 4-HPA prevented GSH depletion and normalized MDA (malondialdehyde) levels, indicating its ability to counteract oxidative stress . The compound was particularly effective at enhancing CAT activity, suggesting this may be a key protective mechanism against drug-induced liver injury .

Inhibition of CYP2E1

Another crucial mechanism through which 4-HPA protects against hepatotoxicity is by suppressing cytochrome P450 2E1 (CYP2E1) expression. In experimental models, 4-HPA markedly suppressed both mRNA and protein levels of CYP2E1 in a dose-dependent manner . This effect is particularly important in the context of acetaminophen toxicity, as CYP2E1 is responsible for converting APAP to its toxic metabolite N-acetyl-p-benzoquinone imine (NAPQI) .

Enhancement of Phase II Detoxification

4-HPA has demonstrated significant ability to upregulate Phase II detoxification enzymes, including:

  • Glutathione S-transferases (GST)

  • Sulfotransferases (SULTs)

  • UDP-glucuronosyltransferases (UGTs)

In experimental models, 4-HPA pretreatment at 25 mg/kg markedly upregulated target genes of phase II enzymes, resulting in higher expression than control groups by 270% for UGT1A1, 400% for UGT1A9, and 500% for SULT2A1 . This enhancement of Phase II enzymes accelerates the non-toxic metabolism of compounds like APAP, reducing their potential for toxicity .

Anti-inflammatory Effects

4-HPA has demonstrated significant anti-inflammatory properties in experimental models. In seawater aspiration-induced lung injury models, 4-HPA treatment markedly inhibited the expression of inflammatory cytokines . The compound also attenuated hypoxia, inflammation, vascular leakage, and edema in lung tissues, while decreasing hypoxia-inducible factor 1α (HIF-1α) protein levels .

Therapeutic Applications

Hepatoprotection Against Drug-Induced Liver Injury

One of the most extensively studied applications of 4-HPA is its protective effect against drug-induced liver injury, particularly acetaminophen (APAP) toxicity. In experimental models, pretreatment with 4-HPA significantly reduced APAP-induced hepatotoxicity as evidenced by:

  • Decreased serum levels of liver injury markers

  • Reduced histopathological damage

  • Prevention of oxidative stress

  • Enhanced detoxification pathways

Notably, 4-HPA was more effective at a lower dose than N-acetylcysteine (NAC), the current standard treatment for APAP overdose . While NAC works primarily by replenishing GSH stores, 4-HPA appears to work through multiple complementary mechanisms, potentially offering broader hepatoprotection .

Protection Against Acute Lung Injury

4-HPA has demonstrated protective effects in models of acute lung injury. In seawater aspiration-induced lung injury, treatment with 4-HPA significantly reduced mortality in rats . The optimal protective dose was found to be 100 mg/kg, with no significant difference between 100 mg/kg and 150 mg/kg treatments, while 50 mg/kg provided no protection .

The protective mechanisms in lung injury appear to involve:

  • Attenuation of hypoxia and inflammation

  • Reduction of vascular leakage and edema

  • Decreased HIF-1α protein levels

In experimental cellular models, 4-HPA decreased hypertonicity- and hypoxia-induced HIF-1α protein levels through inhibiting protein translational regulators and promoting HIF-1α protein degradation . Additionally, 4-HPA lowered inflammatory cytokine levels and decreased monolayer permeability through suppressing vascular endothelial growth factor (VEGF) .

Pharmacological Considerations

Dosage and Administration

The biological effects of 4-HPA appear to be highly dose-dependent. In experimental models of hepatoprotection, effective doses ranged from 6-25 mg/kg, with 25 mg/kg providing optimal protection against APAP-induced liver injury . For lung injury protection, 100 mg/kg was identified as the optimal dose .

Importantly, higher doses (50-100 mg/kg) actually enhanced hepatotoxicity in some experimental models, suggesting that the concentration of 4-HPA is a critical factor in determining its effects . This biphasic dose-response may be related to the primary site of metabolism, with larger doses being primarily metabolized in the liver .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator